molecular formula C24H21NO6S B5245539 ETHYL 3-HYDROXY-2-(9-OXO-9H-FLUORENE-2-SULFONAMIDO)-3-PHENYLPROPANOATE

ETHYL 3-HYDROXY-2-(9-OXO-9H-FLUORENE-2-SULFONAMIDO)-3-PHENYLPROPANOATE

Cat. No.: B5245539
M. Wt: 451.5 g/mol
InChI Key: DBGIGFIRTRSLCX-UHFFFAOYSA-N
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Description

ETHYL 3-HYDROXY-2-(9-OXO-9H-FLUORENE-2-SULFONAMIDO)-3-PHENYLPROPANOATE is a complex organic compound that features a fluorenone moiety, a sulfonamide group, and a phenylpropanoate ester. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-HYDROXY-2-(9-OXO-9H-FLUORENE-2-SULFONAMIDO)-3-PHENYLPROPANOATE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Fluorenone Moiety: Starting from fluorene, oxidation can be carried out using reagents like potassium permanganate or chromium trioxide to form fluorenone.

    Introduction of the Sulfonamide Group: The fluorenone can be reacted with sulfonyl chloride in the presence of a base to introduce the sulfonamide group.

    Formation of the Phenylpropanoate Ester: The final step might involve esterification of the hydroxy group with ethyl bromoacetate in the presence of a base like sodium ethoxide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-HYDROXY-2-(9-OXO-9H-FLUORENE-2-SULFONAMIDO)-3-PHENYLPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The fluorenone moiety can be reduced to a fluorene derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

ETHYL 3-HYDROXY-2-(9-OXO-9H-FLUORENE-2-SULFONAMIDO)-3-PHENYLPROPANOATE may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 3-HYDROXY-2-(9-OXO-9H-FLUORENE-2-SULFONAMIDO)-3-PHENYLPROPANOATE would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity and leading to a biological response. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Fluorenone Derivatives: Compounds with similar fluorenone structures.

    Sulfonamide Derivatives: Compounds with sulfonamide groups.

    Phenylpropanoate Esters: Compounds with similar ester functionalities.

Uniqueness

ETHYL 3-HYDROXY-2-(9-OXO-9H-FLUORENE-2-SULFONAMIDO)-3-PHENYLPROPANOATE is unique due to the combination of these three functional groups, which may confer distinct chemical and biological properties compared to other compounds.

Properties

IUPAC Name

ethyl 3-hydroxy-2-[(9-oxofluoren-2-yl)sulfonylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6S/c1-2-31-24(28)21(22(26)15-8-4-3-5-9-15)25-32(29,30)16-12-13-18-17-10-6-7-11-19(17)23(27)20(18)14-16/h3-14,21-22,25-26H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGIGFIRTRSLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)O)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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